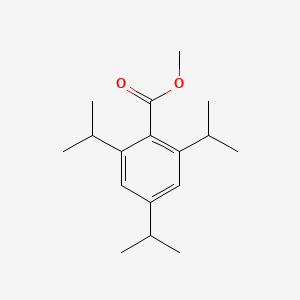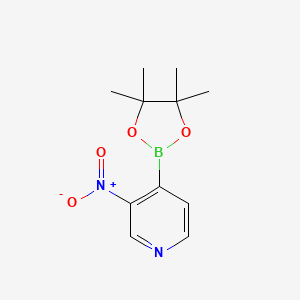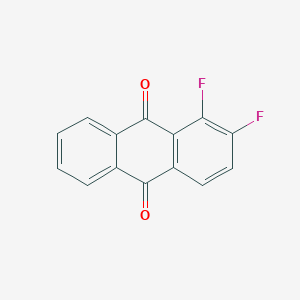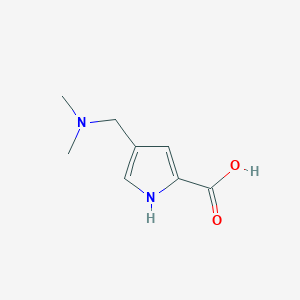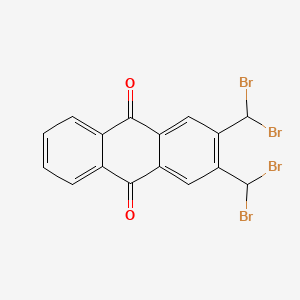
Isopropyl2-(4-acetylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl2-(4-acetylphenyl)acetate is an organic compound that belongs to the class of esters It is synthesized through the esterification of isopropanol and 4-acetylphenylacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl2-(4-acetylphenyl)acetate typically involves the esterification reaction between isopropanol and 4-acetylphenylacetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl2-(4-acetylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-acetylphenylacetic acid or 4-acetylphenylacetone.
Reduction: Formation of isopropyl 2-(4-hydroxyphenyl)acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Isopropyl2-(4-acetylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Isopropyl2-(4-acetylphenyl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Isopropyl2-(4-acetylphenyl)acetate can be compared with other similar esters, such as:
Isopropyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Ethyl 2-(4-acetylphenyl)acetate: Similar structure but with an ethyl group instead of an isopropyl group, leading to different physical and chemical properties.
Methyl 2-(4-acetylphenyl)acetate: Another similar compound with a methyl group, used in the synthesis of pharmaceuticals and fragrances.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
propan-2-yl 2-(4-acetylphenyl)acetate |
InChI |
InChI=1S/C13H16O3/c1-9(2)16-13(15)8-11-4-6-12(7-5-11)10(3)14/h4-7,9H,8H2,1-3H3 |
Clé InChI |
ZLUJOUYCMAHPGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13140256.png)
